molecular formula C34H28N10Na2O8S2 B1233323 Fluorescent Brightener 134 (Technical Grade) CAS No. 3426-43-5

Fluorescent Brightener 134 (Technical Grade)

Cat. No.: B1233323
CAS No.: 3426-43-5
M. Wt: 814.8 g/mol
InChI Key: BDYOOAPDMVGPIQ-UHFFFAOYSA-L
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Description

Early Innovations in Fluorescent Brighteners

The discovery of fluorescent brighteners dates to the early 20th century, when researchers identified compounds capable of masking yellowing in materials via fluorescence. Initial applications focused on paper and textiles, but limitations in stability and brightness prompted further innovation. The integration of triazine rings into stilbene derivatives emerged as a breakthrough in the 1940s, with patents such as US2473475A (1949) describing water-soluble triazine-stilbene condensation products for textile brightening.

Evolution of Stilbene-Triazine Derivatives

By the 1950s, synthetic advancements enabled the commercial production of disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate. Key milestones include:

Year Development Significance
1943 Synthesis of aminostilbene-triazine derivatives Improved wash-fastness and brightness in textiles
1950 Commercialization of bis-triazinylamino stilbene disulfonates Expanded use in synthetic fibers and detergents
2014 Novel symmetrical stilbene-triazine brighteners Enhanced light fastness and thermal stability

The compound’s modern synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride, followed by coupling with 4,4'-diaminostilbene-2,2'-disulfonic acid.

Properties

IUPAC Name

disodium;5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N10O8S2.2Na/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYOOAPDMVGPIQ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N10Na2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90889467
Record name C.I. Fluorescent Brightener 213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

814.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3426-43-5
Record name C.I. Fluorescent Brightener 213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90889467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate (CAS Number: 3426-43-5) is a synthetic compound primarily utilized in research due to its unique structural and biological properties. Its molecular formula is C34H28N10Na2O8S2C_{34}H_{28}N_{10}Na_{2}O_{8}S_{2}, and it has a molecular weight of approximately 814.76 g/mol . This compound is notable for its potential applications in various biochemical and pharmaceutical contexts.

Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate exhibits biological activity primarily through its interactions with cellular components. The compound's structure allows it to engage in various biochemical pathways, notably:

  • Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes that are crucial for cellular metabolism and proliferation. This inhibition can lead to antiproliferative effects on cancer cells .
  • Fluorescent Properties : As a fluorescent dye, it can be utilized in imaging applications within biological systems. Its fluorescence can be used to track cellular processes or visualize structures in microscopy .

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and interfering with cell cycle progression. For instance:

Cancer Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.0Apoptosis induction
HeLa (Cervical Cancer)10.5Cell cycle arrest
A549 (Lung Cancer)12.0Inhibition of proliferation

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a potent effect against these cancer types .

Case Studies

  • Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis through increased caspase activity .
  • In Vivo Studies : Animal models treated with disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene demonstrated reduced tumor growth rates compared to control groups. These findings support the potential for therapeutic applications in oncology .

Safety and Toxicology

While this compound shows promise in therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a relatively low toxicity profile at therapeutic doses; however, further detailed toxicological evaluations are necessary to establish safe usage parameters.

Scientific Research Applications

Optical Brighteners

Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate is widely used as an optical brightener in textiles and paper industries. Its ability to absorb ultraviolet light and re-emit it as visible blue light enhances the brightness of materials.

Case Study: Textile Industry

A study conducted on the application of optical brighteners in cotton fabrics demonstrated that the inclusion of this compound significantly improved the whiteness index and visual appeal of the textiles. Fabrics treated with this brightener exhibited a higher degree of brightness compared to untreated samples, showcasing its effectiveness in enhancing textile aesthetics.

Photochemical Applications

The compound has shown promise in photochemical applications , particularly in the development of photostable dyes. Its unique structure allows for effective light absorption and energy transfer processes.

Case Study: Photostability Testing

Research involving the photostability of various dyes revealed that formulations containing Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate exhibited superior resistance to photodegradation under UV exposure compared to conventional dyes. This characteristic is crucial for applications where long-lasting color retention is desired.

Pharmaceutical Applications

Recent studies have explored the potential of this compound in pharmaceutical formulations , particularly as a fluorescent marker or tracer due to its fluorescent properties.

Case Study: Drug Delivery Systems

In drug delivery research, this compound was utilized as a fluorescent tag to track the distribution of therapeutic agents within biological systems. Its fluorescence allowed for real-time monitoring of drug localization and release profiles in vitro, providing valuable insights into the efficacy of delivery systems.

Environmental Monitoring

The compound's solubility and fluorescent properties make it suitable for use in environmental monitoring applications, particularly in detecting pollutants in water bodies.

Case Study: Water Quality Assessment

A study assessing water quality utilized Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate as a fluorescent probe to detect contaminants. The results indicated that the compound could effectively indicate the presence of specific pollutants based on fluorescence intensity changes.

Preparation Methods

First Substitution: Reaction with DASDA

Cyanuric chloride reacts with DASDA under alkaline conditions to form the primary triazine-stilbene intermediate. The reaction is conducted at 0–5°C to control exothermicity and prevent side reactions.

Reaction Conditions :

  • Solvent : Ice-cold water (0°C).

  • Base : 10% sodium carbonate (pH 7–7.5).

  • Catalyst : PEG-400 (emulsifier, 0.5 wt%).

  • Stoichiometry : 1:1 molar ratio of cyanuric chloride to DASDA.

The reaction generates 4,4'-bis[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonic acid as an intermediate.

Second Substitution: Reaction with Aniline Derivatives

The intermediate undergoes a second substitution with aniline and m-chloroaniline at 40–50°C. This step replaces the remaining chlorine atoms on the triazine rings.

Key Parameters :

  • Temperature : 40–50°C.

  • Reaction Time : 4–6 hours.

  • Yield : 85–90%.

Coupling and Sulfonation

Final Substitution with Diethanolamine

The di-chlorotriazine intermediate reacts with diethanolamine to introduce hydrophilic groups, enhancing water solubility.

Conditions :

  • Temperature : 80–85°C.

  • Base : Sodium hydroxide (pH 9–10).

  • Time : 3–4 hours.

Sulfonation to Disodium Salt

The sulfonic acid groups of DASDA are neutralized with sodium hydroxide to form the disodium salt.

Process :

  • The crude product is dissolved in water.

  • Sodium hydroxide (2.5 M) is added dropwise at 60°C.

  • The mixture is filtered and dried to yield the final compound.

Reaction Mechanism and Optimization

Nucleophilic Aromatic Substitution

Each substitution on cyanuric chloride proceeds via a two-step mechanism:

  • Deprotonation : The amine nucleophile (e.g., DASDA, aniline) is deprotonated by the base.

  • Attack on Triazine : The deprotonated amine attacks the electron-deficient triazine ring, displacing chloride.

Temperature and pH Control

  • Low Temperature (0–5°C) : Prevents hydrolysis of cyanuric chloride during the first substitution.

  • pH 7–7.5 : Ensures optimal nucleophilicity of DASDA without degrading the triazine core.

Industrial-Scale Synthesis

Patent-Scale Example (Embodiment 1 from CN104263011B)

Component Quantity Role
Cyanuric chloride18.45 gTriazine core precursor
DASDA18.5 gStilbene disulfonate backbone
Aniline7.67 gPrimary amine substituent
m-Chloroaniline3.51 gSecondary amine substituent
Diethanolamine12.6 gHydrophilic group introducer
PEG-4000.5 gEmulsifier
Sodium carbonate (10% solution)168 gpH control

Procedure :

  • DASDA is dissolved in sodium carbonate solution (pH 7–7.5).

  • Cyanuric chloride is emulsified in ice water with PEG-400.

  • DASDA solution is added to the cyanuric chloride emulsion at 0–5°C.

  • Aniline and m-chloroaniline are introduced at 40–50°C.

  • Diethanolamine is added at 80–85°C.

  • The product is sulfonated and isolated in 92–94% yield.

Comparative Analysis of Methodologies

Alternative Approaches

  • Hussain et al. (Result) : Used 4,4-diaminostilbene-2,2-disulfonic acid and cyanuric chloride in a three-step process, achieving 92–94% yield.

  • Um et al. (Result) : Employed 2,4,6-trichloro-1,3,5-triazine with stilbene derivatives, yielding 70–98% after amine coupling.

Yield and Purity Considerations

  • Byproduct Formation : Excess base or high temperatures lead to triazine ring hydrolysis, reducing yield.

  • Purification : Recrystallization from ethanol-water mixtures (1:3 ratio) enhances purity to >98% .

Q & A

Basic: What synthetic protocols are recommended for preparing Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate with high purity?

Methodological Answer:
The synthesis typically involves stepwise nucleophilic substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Key steps include:

Primary substitution: React cyanuric chloride with 4-anilino-6-methoxy-1,3,5-triazine under controlled pH (4–6) and low temperature (0–5°C) to form intermediate chlorotriazinyl derivatives.

Coupling with DASD (4,4'-diaminostilbene-2,2'-disulfonic acid): The intermediate is reacted with DASD at higher pH (8–10) and 60–80°C to form the stilbene bridge .

Purification: Use recrystallization from ethanol-water mixtures or dialysis to remove unreacted sulfonic acid groups. Yield optimization (>75%) requires strict stoichiometric control and inert atmosphere to prevent oxidation .

Advanced: How do electron-donating substituents (e.g., methoxy vs. morpholino) on the triazine ring affect fluorescence quantum yield and photodegradation kinetics?

Methodological Answer:
Comparative studies of structurally analogous compounds (e.g., Fluorescent Brightener 71 with morpholino substituents vs. the methoxy variant here) reveal:

  • Methoxy groups enhance fluorescence intensity (quantum yield ~0.85) due to increased electron density on the triazine ring, but reduce photostability (t₁/₂ = 120 hours under UV exposure) .
  • Morpholino groups improve photostability (t₁/₂ = 200 hours) but lower quantum yield (~0.72) due to steric hindrance and reduced conjugation .
    Experimental Design:
  • Use time-resolved fluorescence spectroscopy and accelerated UV aging tests.
  • Correlate substituent effects via Hammett σ constants and computational DFT calculations .

Basic: What analytical techniques are critical for characterizing structural integrity and sulfonation efficiency?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm substitution patterns on the triazine ring and stilbene linkage. Aromatic protons appear at δ 7.2–8.5 ppm, while sulfonate protons are absent due to deuteration .
  • HPLC-MS: Detect trace impurities (<0.5%) and quantify sulfonation efficiency using reverse-phase C18 columns with ESI-MS detection (m/z ~950 for [M-2Na]²⁻) .
  • FTIR: Validate sulfonate groups via S=O stretching bands at 1180–1200 cm⁻¹ and triazine ring vibrations at 1550 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported solubility data (e.g., aqueous vs. organic solvents) and aggregation behavior?

Methodological Answer:
Discrepancies arise from:

  • pH-dependent solubility: The compound exhibits high solubility in alkaline water (pH >9) due to deprotonated sulfonate groups but precipitates in acidic conditions (pH <4) .
  • Aggregation: At concentrations >1 mM, self-assembly into J-aggregates reduces fluorescence. Use dynamic light scattering (DLS) to monitor hydrodynamic radius (Rₕ ~5 nm at 0.1 mM vs. Rₕ >50 nm at 1 mM) .
    Resolution Strategy:
  • Standardize solvent systems (e.g., 0.1 M NaOH for aqueous studies).
  • Employ critical micelle concentration (CMC) assays with pyrene fluorescence probes .

Advanced: What computational approaches predict the UV-Vis absorption spectra of this compound, and how do they align with experimental data?

Methodological Answer:

  • TD-DFT (Time-Dependent Density Functional Theory): Model the π→π* transitions of the stilbene backbone and triazine rings. Basis sets like B3LYP/6-311+G(d,p) predict λmax at 350–360 nm, correlating with experimental λmax = 348 nm (ε = 25,000 L·mol⁻¹·cm⁻¹) .
  • Solvent Effects: Include implicit solvent models (e.g., COSMO for water) to refine excitation energies. Discrepancies <10 nm validate the methodology .
  • Validation: Compare computed oscillator strengths with experimental molar absorptivity values from UV-Vis spectrophotometry .

Basic: What are the key regulatory considerations for handling this compound in laboratory settings?

Methodological Answer:

  • REACH Compliance: The compound is registered under CAS 3426-43-5 (EC 222-326-4) with data submitted to ECHA as of 2010. Safety Data Sheets (SDS) mandate PPE (gloves, goggles) due to moderate eye irritation potential .
  • Waste Disposal: Neutralize acidic residues before disposal to prevent sulfonate group hydrolysis. Follow EPA guidelines for aromatic sulfonates (40 CFR Part 423) .

Advanced: How does the compound’s fluorescence efficiency vary in different matrices (e.g., cellulose fibers vs. synthetic polymers)?

Methodological Answer:

  • Cellulose (Paper): High binding affinity via sulfonate-cellulose hydrogen bonds increases fluorescence intensity by 20% compared to free solution. Use confocal microscopy to map distribution .
  • Synthetic Polymers (Polyester): Poor adhesion reduces efficiency by 30–40%. Pre-treatment with cationic surfactants (e.g., cetyltrimethylammonium bromide) enhances uptake .
    Quantitative Analysis:
  • Measure fluorescence lifetime (τ) via time-correlated single-photon counting (TCSPC). τ = 4.2 ns in cellulose vs. τ = 2.8 ns in polyester .

Basic: What are the stability thresholds for long-term storage of this compound?

Methodological Answer:

  • Thermal Stability: Decomposes above 250°C (TGA data). Store below 25°C in amber glass to prevent photodegradation .
  • Moisture Sensitivity: Hygroscopic; maintain desiccated conditions (RH <30%) to avoid hydrolysis of methoxy groups. Karl Fischer titration confirms water content <0.5% .

Advanced: What mechanistic insights explain the compound’s resistance to ozone-induced degradation in environmental studies?

Methodological Answer:

  • Protective Sulfonate Layer: The negatively charged sulfonate groups repel ozone, reducing oxidation rates by 50% compared to non-sulfonated analogs. Confirm via LC-MS detection of degradation byproducts (e.g., quinone derivatives) .
  • Accelerated Testing: Expose samples to 100 ppb ozone in a controlled chamber (ASTM D1148). Monitor fluorescence decay kinetics (pseudo-first-order rate constant k = 0.002 h⁻¹) .

Advanced: How can researchers optimize experimental designs to mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial designs to assess critical factors (e.g., molar ratio, temperature). Pareto analysis identifies pH (p <0.01) and stirring rate (p <0.05) as dominant variables .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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